Odd-Even Enthalpy Partitioning
Differential scanning calorimetry measurements on pure α,ω‑alkanediols (n = 13–24) reveal that 1,13‑tridecanediol (HOC₁₃H₂₆OH) loses 62% of its total crystal‑to‑liquid enthalpy during a reversible solid‑solid transition, with only 38% contributed by the final melting step [1]. In contrast, the even‑carbon 1,14‑tetradecanediol exhibits no solid‑solid transition and melts directly, while 1,12‑dodecanediol (n = 12) does show a transition but with a different enthalpy partition [1]. The average enthalpy increment per methylene unit from crystal to liquid for odd α,ω‑alkanediols is 4.0 kJ·mol⁻¹ [1].
| Evidence Dimension | Enthalpy distribution between solid‑solid transition and melting |
|---|---|
| Target Compound Data | 62% of total ΔH released at solid‑solid transition; 38% at melting [1] |
| Comparator Or Baseline | 1,14‑Tetradecanediol: no solid‑solid transition (0% pre‑melt enthalpy); 1,12‑Dodecanediol: solid‑solid transition present but enthalpy partition differs from C13 |
| Quantified Difference | Δ(Pre‑melt enthalpy fraction) ≈ 62 percentage‑points vs. 1,14‑tetradecanediol |
| Conditions | Bulk pure compounds; DSC; heating rate unreported; crystal‑to‑high‑temperature‑phase‑to‑liquid sequence confirmed reversible [1] |
Why This Matters
A 62% pre‑melt enthalpy release enables buffer‑like thermal regulation in phase‑change composites that cannot be achieved with even‑carbon diols lacking this transition — a decisive factor for thermal management material procurement.
- [1] Ogawa, Y. & Nakamura, N. (1999). Phase Transitions of Pure Long-Chain α,ω-Alkanediols from C13 to C24. Bulletin of the Chemical Society of Japan, 72(5), 943–946. View Source
